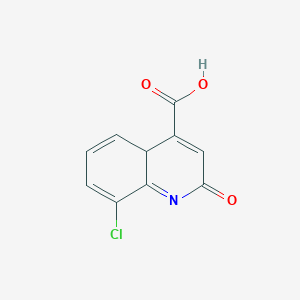
CID 57369526
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gramicidin A is a linear peptide antibiotic composed of 15 amino acids, alternating between D- and L-chirality. It is primarily derived from the soil bacterium Brevibacillus brevis. Gramicidin A is known for its potent antimicrobial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It functions by forming ion channels in the bacterial cell membrane, leading to ion imbalance and cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gramicidin A can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. The synthesis requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity .
Industrial Production Methods: Industrial production of Gramicidin A typically involves fermentation of Brevibacillus brevis in nutrient-rich media. The fermentation process is optimized to maximize the yield of Gramicidin A. After fermentation, the compound is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Gramicidin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify its structure and potentially alter its biological activity.
Common Reagents and Conditions:
Oxidation: Gramicidin A can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents that can replace specific functional groups within the peptide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the peptide .
Wissenschaftliche Forschungsanwendungen
Gramicidin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and structure-activity relationships.
Biology: Gramicidin A is employed in research on membrane biology and ion channel function.
Medicine: Due to its antimicrobial properties, Gramicidin A is used in topical formulations to treat bacterial infections.
Wirkmechanismus
Gramicidin A exerts its effects by forming transmembrane ion channels in the lipid bilayer of bacterial cell membranes. These channels allow the free passage of monovalent cations such as hydrogen, sodium, and potassium ions, leading to the disruption of ion gradients and membrane potential. This ion imbalance ultimately results in cell death. Additionally, Gramicidin A can accumulate in mitochondria, reduce ATP levels, induce mitophagy, and inhibit cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Gramicidin B and C: These are closely related to Gramicidin A and share similar structures and antimicrobial properties.
Gramicidin S: Unlike Gramicidin A, Gramicidin S is a cyclic peptide with a different mechanism of action.
Uniqueness of Gramicidin A: Gramicidin A is unique due to its linear structure and ability to form ion channels in membranes. This distinct mechanism of action sets it apart from other antimicrobial peptides, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C19H33N5O6 |
|---|---|
Molekulargewicht |
427.5 g/mol |
InChI |
InChI=1S/C19H33N5O6/c1-12(2)7-14(23-11-26)18(29)22-10-17(28)24-15(8-13(3)4)19(30)21-9-16(27)20-5-6-25/h9-15,25H,5-8H2,1-4H3,(H,20,27)(H,21,30)(H,22,29)(H,23,26)(H,24,28)/t14-,15-/m1/s1 |
InChI-Schlüssel |
JICRLQSUUUGRBC-HUUCEWRRSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)N[CH]C(=O)N[C@H](CC(C)C)C(=O)N[CH]C(=O)NCCO)NC=O |
Kanonische SMILES |
CC(C)CC(C(=O)N[CH]C(=O)NC(CC(C)C)C(=O)N[CH]C(=O)NCCO)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)





![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)
![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)
![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)

![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B12352638.png)
